molecular formula C18H22N2O2S B2399647 Benzyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate CAS No. 2034335-58-3

Benzyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate

Cat. No.: B2399647
CAS No.: 2034335-58-3
M. Wt: 330.45
InChI Key: APCOFVCLNVLWRE-UHFFFAOYSA-N
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Description

Benzyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and chemical synthesis. This particular compound features a benzyl group attached to a carbamate moiety, which is further linked to a thiazole ring substituted with a cyclohexyl group. The unique structure of this compound imparts specific chemical and biological properties that make it valuable for research and industrial applications.

Mechanism of Action

Biochemical Pathways

Carbamates, including BTMC, can affect various biochemical pathways depending on their specific targets . Without specific information on BTMC’s targets, it’s challenging to summarize the affected pathways and their downstream effects.

Result of Action

. The specific effects of BTMC would depend on its targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of BTMC. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.

    Formation of the Carbamate Moiety: The carbamate group is introduced by reacting the thiazole derivative with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Benzyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole moieties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the carbamate or thiazole moieties.

    Substitution: Substituted benzyl or thiazole derivatives.

Scientific Research Applications

Benzyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Benzyl carbamate: Lacks the thiazole and cyclohexyl groups, making it less complex and potentially less specific in its biological activity.

    Cyclohexyl carbamate: Lacks the benzyl and thiazole groups, which may affect its chemical reactivity and biological properties.

    Thiazole carbamate: Contains the thiazole ring but lacks the benzyl and cyclohexyl groups, which may influence its overall activity and applications.

Uniqueness: Benzyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate is unique due to its combination of a benzyl group, a cyclohexyl-substituted thiazole ring, and a carbamate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other carbamates and make it valuable for various applications in research and industry.

Properties

IUPAC Name

benzyl N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-18(22-12-14-7-3-1-4-8-14)19-11-17-20-16(13-23-17)15-9-5-2-6-10-15/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCOFVCLNVLWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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